Chemical properties of Bisphenol A-d6 beta-D-Glucuronide
Chemical properties of Bisphenol A-d6 beta-D-Glucuronide
Technical Guide: Chemical Properties and Analytical Applications of Bisphenol A-d6
Introduction
Bisphenol A-d6
While traditional protocols rely on enzymatic hydrolysis to measure "Total BPA," modern high-throughput toxicology demands the specific quantification of the conjugated fraction to assess metabolic clearance rates and exposure timelines. BPA-d6-G enables this by compensating for matrix effects, extraction inefficiencies, and ionization suppression in LC-MS/MS workflows.[1]
Chemical & Physical Properties
Nomenclature & Identification
-
IUPAC Name: (2S,3S,4S,5R,6S)-6-[4-[1,1,1,3,3,3-hexadeuterio-2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1][2]
-
Parent Compound CAS: 267244-08-6 (Unlabeled BPA-Glucuronide)[1][4][6]
Structural Characterization
The molecule consists of a glucuronic acid moiety attached via a
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 410.46 g/mol |
| Monoisotopic Mass | 410.18 g/mol |
| Appearance | White to Pale Gray Solid |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water |
| pKa (Acid) | ~2.9 (Carboxylic acid of glucuronide) |
| pKa (Phenol) | ~9.6 (Unconjugated phenolic -OH) |
Stability & Storage
-
Thermal Stability: Stable at ambient temperatures for short durations during processing.
-
Hydrolytic Stability: Susceptible to enzymatic hydrolysis (
-glucuronidase) and acid hydrolysis at pH < 2.[1] -
Storage: -20°C under desiccated conditions. Solutions in methanol are stable for >12 months at -80°C.[1]
Metabolic Context & Mechanism
BPA is rapidly metabolized in the liver by UDP-glucuronosyltransferase (primarily UGT2B15 ) into BPA-Glucuronide.[1] This conjugation increases water solubility, facilitating urinary excretion.[1]
-
Toxicological Relevance: BPA-Glucuronide is biologically inactive (does not bind ER
/ER ).[1] However, its presence indicates recent exposure.[1] -
Deconjugation Risks: Improper sample handling can lead to spontaneous deconjugation, artificially inflating "Free BPA" levels. Using BPA-d6-G as a surrogate allows researchers to monitor stability during extraction.[1]
Figure 1: Phase II metabolic pathway of BPA converting the active phenol to the inactive glucuronide conjugate.[1]
Analytical Methodology: LC-MS/MS Protocol
Experimental Design Strategy
Direct quantification of the glucuronide is superior to hydrolysis methods because it avoids incomplete enzymatic conversion errors. The BPA-d6-G internal standard is spiked into the urine/serum matrix before extraction to account for SPE recovery losses.[1]
Mass Spectrometry Parameters (ESI-)
Analysis is performed in Negative Electrospray Ionization (ESI-) mode.[1] The carboxylic acid moiety deprotonates readily, forming the
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| BPA-Glucuronide | 403.1 | 227.1 | 25 | Quantifier |
| BPA-Glucuronide | 403.1 | 113.0 | 35 | Qualifier |
| BPA-d6-Glucuronide (IS) | 409.1 | 233.1 | 25 | Quantifier |
-
Mechanism: The transition
represents the neutral loss of the glucuronic acid moiety (176 Da), leaving the deuterated BPA aglycone radical anion.[1]
Extraction Protocol (Solid Phase Extraction)
Objective: Isolate polar glucuronides while removing salts and proteins.[1]
-
Sample Prep: Aliquot 500
L Urine. -
Internal Standard: Add 20
L of BPA-d6-G (100 ng/mL in MeOH). Vortex. -
Conditioning: HLB (Hydrophilic-Lipophilic Balance) Cartridge.[1]
-
Loading: Load sample (pH adjusted to 6.0-7.0).
-
Washing: 1 mL 5% Methanol in Water (Removes salts/interfering polar matrix).[1]
-
Elution: 2 mL Methanol (Elutes BPA-G and BPA-d6-G).
-
Reconstitution: Evaporate to dryness (
, 40°C) and reconstitute in 200 L Mobile Phase (50:50 MeOH:Water).
Figure 2: Analytical workflow for the direct quantification of BPA-Glucuronide using Isotope Dilution Mass Spectrometry.
References
-
Völkel, W., et al. (2005).[1] Quantitation of bisphenol A and bisphenol A glucuronide in biological samples by high performance liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition.[1] Link
-
Gerona, R. R., et al. (2013).[1] Bisphenol A-d6 beta-D-Glucuronide Structure and Properties. PubChem Compound Summary. Link
-
LGC Standards. (2023). Bisphenol A-d6 Beta-D-Glucuronide Product Specification. Link[1]
-
Centers for Disease Control and Prevention (CDC). (2014).[1] Laboratory Procedure Manual: Bisphenol A and other environmental phenols in urine. Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bisphenol A-d6 beta-D-Glucuronide | C21H24O8 | CID 71314103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisphenol A b-D-Glucuronide (>90%) | LGC Standards [lgcstandards.com]
- 5. [2H6]- Bisphenol A β-D-Glucuronide CAS#: 1610029-53-2 [m.chemicalbook.com]
- 6. bisphenol A glucuronide | C21H24O8 | CID 71309820 - PubChem [pubchem.ncbi.nlm.nih.gov]
